索非布韦 O-去异丙基 O-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sofosbuvir O-Desisopropyl O-Methyl Ester is a compound with the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol . It is categorized as an impurity standard .

Molecular Structure Analysis

The chemical name of Sofosbuvir O-Desisopropyl O-Methyl Ester is Methyl ((((2R,3R,4R,5R)-5- (2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)-L-alaninate .Physical And Chemical Properties Analysis

Sofosbuvir O-Desisopropyl O-Methyl Ester has a molecular weight of 501.40 g/mol . More specific physical and chemical properties are not provided in the search results.科学研究应用

Surfactant and Emulsifying Agent

Methyl ester sulfonates, such as Sofosbuvir O-Desisopropyl O-Methyl Ester, have been studied for their self-aggregation and emulsifying properties . They offer good physicochemical properties for applications as detergents and emulsifiers . The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate .

Asphalt and Asphalt-Latex Emulsions

Methyl ester sulfonates have garnered significant attention in both scientific research and industrial applications. Several studies have focused on the use of methyl ester sulfonates as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions .

Hepatitis C Treatment

Sofosbuvir O-Desisopropyl O-Methyl Ester may have potential applications in the treatment of Hepatitis C virus (HCV) infection . HCV infection among maintenance hemodialysis patients is implicated in increased morbidity and mortality compared to uninfected patients . Sofosbuvir-based regimens may be effective in this context .

Chemical Reference Standards

Sofosbuvir O-Desisopropyl O-Methyl Ester is also used as a chemical reference standard . High-quality reference materials are essential for accurate and reliable results in analytical chemistry .

作用机制

Target of Action

The primary target of Sofosbuvir O-Desisopropyl O-Methyl Ester is the hepatitis C NS5B protein . This protein is a RNA-dependent RNA polymerase , which is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir O-Desisopropyl O-Methyl Ester is a nucleotide analog . It works by blocking the hepatitis C NS5B protein . The compound is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .

Biochemical Pathways

The phosphoramidate moiety of Sofosbuvir O-Desisopropyl O-Methyl Ester is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions . This includes the hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1 .

Pharmacokinetics

The bioavailability of Sofosbuvir O-Desisopropyl O-Methyl Ester is 92% . It is quickly activated to triphosphate in the body . The elimination half-life of Sofosbuvir is 0.4 hours, and that of the inactive metabolite GS-331007 is 27 hours . The compound is excreted mostly in urine (80%) and feces (14%, mostly as GS-331007) .

Result of Action

The result of the action of Sofosbuvir O-Desisopropyl O-Methyl Ester is the inhibition of the replication of the Hepatitis C virus . This is due to the blocking of the NS5B protein, which is essential for the transcription of the viral RNA .

Action Environment

The action, efficacy, and stability of Sofosbuvir O-Desisopropyl O-Methyl Ester can be influenced by various environmental factors. It is known that the compound is taken by mouth , and therefore factors such as the pH of the stomach, the presence of food, and the metabolic state of the liver could potentially influence its action.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sofosbuvir O-Desisopropyl O-Methyl Ester involves the conversion of Sofosbuvir to its O-desisopropyl intermediate, followed by the methylation of the hydroxyl group and subsequent esterification to obtain the final product.", "Starting Materials": [ "Sofosbuvir", "Methyl iodide", "Potassium hydroxide", "Diisopropylamine", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Sofosbuvir is treated with diisopropylamine and potassium hydroxide in tetrahydrofuran to obtain the O-desisopropyl intermediate.", "The O-desisopropyl intermediate is then reacted with methyl iodide in the presence of potassium hydroxide to introduce the methyl group.", "The resulting compound is then esterified by treatment with methanol and acetic acid in the presence of sodium chloride.", "The product is purified by crystallization from methanol and water." ] } | |

CAS 编号 |

1015255-46-5 |

分子式 |

C₂₀H₂₅FN₃O₉P |

分子量 |

501.4 |

同义词 |

PSI 7672 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

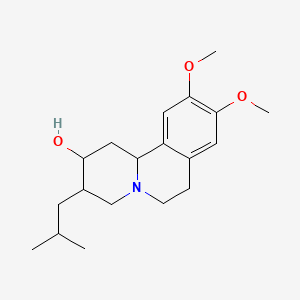

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)